2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride
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Overview
Description
2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride is a chemical compound known for its applications in pharmaceutical research and development. It is often used as a reference standard in the synthesis of various drugs, particularly antihistamines. The compound is characterized by its complex molecular structure, which includes a piperazine ring substituted with a chlorophenyl and phenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by reacting 1-chloro-4-[chloro(phenyl)methyl]benzene with piperazine in the presence of a base such as potassium carbonate and a phase-transfer catalyst like tetrabutylammonium iodide.
Substitution Reaction: The resulting intermediate is then subjected to a substitution reaction with 2-chloroacetic acid to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: As a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Used in the study of receptor-ligand interactions and as a tool in pharmacological research.
Medicine: Plays a role in the synthesis of antihistamines and other therapeutic agents.
Industry: Employed in the production of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The compound exerts its effects primarily through its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing allergic symptoms. The molecular targets include the histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-induced signaling .
Comparison with Similar Compounds
Cetirizine: A widely used antihistamine with a similar structure but different pharmacokinetic properties.
Levocetirizine: The active enantiomer of cetirizine, known for its higher potency and fewer side effects.
Uniqueness: 2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2.ClH/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24;/h1-9,19H,10-14H2,(H,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGWDLPASRYLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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